2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
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Overview
Description
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound characterized by the presence of hydroxyl and methyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst such as 2-aminopyrazine . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- 2,2’-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
Uniqueness
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interaction with other molecules. This compound’s unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
195301-80-5 |
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Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)-(2-hydroxy-3,4,6-trimethylphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-10-15(3)21(24(27)17(13)5)23(19-8-7-9-20(26)12-19)22-16(4)11-14(2)18(6)25(22)28/h7-12,23,26-28H,1-6H3 |
InChI Key |
NFAYTNZXRQMYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)C(C2=CC(=CC=C2)O)C3=C(C=C(C(=C3O)C)C)C)C |
Origin of Product |
United States |
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